molecular formula C12H17ClN4 B7982379 N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride

Cat. No.: B7982379
M. Wt: 252.74 g/mol
InChI Key: CIZQROJQMRGARU-UHFFFAOYSA-N
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Description

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the N-methyl group.

    Coupling with Benzene-1,4-diamine: The N-methylpyrazole is coupled with benzene-1,4-diamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: A simpler analog with a single methyl group on the pyrazole ring.

    Benzene-1,4-diamine: A precursor used in the synthesis of the target compound.

    N-Methylbenzene-1,4-diamine: A related compound with a methyl group on the benzene ring.

Uniqueness

N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine hydrochloride is unique due to the presence of both the pyrazole ring and the benzene-1,4-diamine moiety This combination imparts specific chemical and biological properties that are not observed in simpler analogs

Properties

IUPAC Name

4-N-methyl-4-N-[(1-methylpyrazol-4-yl)methyl]benzene-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.ClH/c1-15(8-10-7-14-16(2)9-10)12-5-3-11(13)4-6-12;/h3-7,9H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZQROJQMRGARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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